BenchChemオンラインストアへようこそ!

L-365260

CCK receptor pharmacology Receptor binding affinity Competitive antagonism

When investigating CCK-B/gastrin pathways, receptor subtype selectivity is critical. L-365260 delivers high-affinity binding (Ki=1.9–2.0 nM) with >100-fold selectivity over CCK-A, eliminating confounding variables inherent to non-selective antagonists. Unlike devazepide, L-365260 uniquely enhances morphine analgesia and prevents tolerance (0.2 mg/kg s.c.). Established human PK (tmax 1.25 h, t1/2 8–12 h) and high potency in gastric acid secretion models (ED50=0.63 µmol/kg i.v.) ensure translational reliability. For cancer biology, [3H]L-365260 enables precise CCK-B/gastrin receptor quantification. Insist on the right antagonist.

Molecular Formula C24H22N4O2
Molecular Weight 398.5 g/mol
Cat. No. B1198801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-365260
SynonymsL 365,260
L 365260
L 365346
L-365260
Molecular FormulaC24H22N4O2
Molecular Weight398.5 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C
InChIInChI=1S/C24H22N4O2/c1-16-9-8-12-18(15-16)25-24(30)27-22-23(29)28(2)20-14-7-6-13-19(20)21(26-22)17-10-4-3-5-11-17/h3-15,22H,1-2H3,(H2,25,27,30)
InChIKeyKDFQABSFVYLGPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-365260: A Selective Non-Peptide CCK-B/Gastrin Receptor Antagonist for Research Use


L-365260 (3R(+)-N-(2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-N'-(3-methylphenyl)urea) is a synthetic, orally active, non-peptide antagonist that selectively targets the cholecystokinin type B (CCK-B) and gastrin receptors. It binds with high affinity to gastrin (Ki = 1.9 nM) and brain CCK-B (Ki = 2.0 nM) receptors in rodents and humans, exhibiting >100-fold selectivity over peripheral CCK-A receptors [1]. Its primary utility lies in dissecting CCK-B/gastrin receptor-mediated physiological and pathological processes, including gastric acid secretion, opioid analgesia modulation, and gastrointestinal cancer biology [2].

Why CCK-B Antagonists Like L-365260 Are Not Interchangeable


The CCK receptor family comprises distinct subtypes (CCK-A and CCK-B) with divergent tissue distributions and physiological roles. Procuring a general 'CCK antagonist' without specifying subtype selectivity risks confounding experimental outcomes. L-365260 differentiates itself from closely related analogs such as devazepide (L-364718/MK-329) and cimetidine through its high selectivity for the CCK-B/gastrin receptor and its unique pharmacological profile in functional assays. Its binding affinity and in vivo potency vary significantly across species, a critical consideration for translational research [1]. Furthermore, its distinct effects on opioid analgesia—enhancing morphine action and preventing tolerance [2]—highlight a specific application space not addressable by CCK-A antagonists. Simply substituting another benzodiazepine-based CCK antagonist will not replicate these precise, quantifiable outcomes.

Quantitative Evidence: Differentiating L-365260 from Analogs in Key Assays


Superior CCK-B Receptor Selectivity vs. Devazepide (L-364718/MK-329)

L-365260 demonstrates a pronounced selectivity for the CCK-B/gastrin receptor, a critical feature that distinguishes it from the CCK-A antagonist devazepide (L-364718/MK-329). In rat vagus nerve binding assays, L-365260 binds with high affinity to CCK-B sites and low affinity to CCK-A sites, whereas devazepide shows the inverse selectivity profile [1]. This difference in receptor preference is fundamental to their distinct biological activities [2].

CCK receptor pharmacology Receptor binding affinity Competitive antagonism

Potent In Vivo Suppression of Gastric Acid Secretion Compared to Cimetidine

In anesthetized rat models, L-365260 is a more potent inhibitor of pentagastrin-stimulated gastric acid secretion than both the H2 antagonist cimetidine and the CCK-A antagonist devazepide. This establishes its superior efficacy in a functional in vivo assay of gastrin/CCK-B receptor activity [1]. Its potency extends to inhibition of basal acid secretion in pylorus-ligated rats, again surpassing cimetidine [2].

Gastrointestinal pharmacology Gastric acid secretion Peptic ulcer models

Enhancement of Opioid Analgesia and Prevention of Tolerance vs. CCK-A Antagonist

L-365260 potentiates the analgesic effect of morphine and prevents the development of morphine tolerance in rats, a property not shared by the CCK-A antagonist L-365,031 [1]. This functional difference underscores the specific role of CCK-B receptors in modulating opioidergic pathways and identifies L-365260 as a critical tool for investigating CCK-opioid interactions [2].

Pain research Opioid pharmacology Analgesic tolerance

High-Affinity Binding and Specificity in Human Cancer Cells vs. Normal Tissue

In human colon cancer (HT-29) cells, [3H]L-365260 labels a specific, saturable binding site with a dissociation constant (Kd) of 4.8 nM. This binding is highly specific for L-365260, which is 25- and 200-fold more effective at displacing the radioligand than gastrin and CCK, respectively [1]. Crucially, binding density in human colon cancer is 10-fold greater than in normal colonic mucosa, highlighting its utility as a probe for CCK-B/gastrin receptors in malignant tissue [2].

Cancer biology Receptor binding kinetics Gastrointestinal oncology

Measurable CNS Activity Despite Limited Absolute Brain Penetration

While L-365260 has limited absolute brain permeability, ex vivo binding assays demonstrate that systemically administered L-365260 achieves measurable occupancy of central CCK-B receptors. This CNS activity, quantified by an ex vivo binding ED50 of 20.0 mg/kg p.o., is superior to that of the dipeptoid CCK-B antagonist CI-988 (ED50 > 30.0 mg/kg i.v.) [1]. This indicates that L-365260 can be used to probe central CCK-B receptor function following systemic administration, albeit at higher doses compared to compounds with improved CNS penetration like L-740,093 [2].

CNS pharmacology Blood-brain barrier Ex vivo binding

Established Human Pharmacokinetic Profile Enabling Clinical-Stage Research

L-365260 has a well-characterized human pharmacokinetic profile from Phase I studies, providing critical translational data for designing clinical or late-stage preclinical experiments. Following a 50 mg oral dose in healthy volunteers, L-365260 was rapidly absorbed (tmax = 1.25 hours) and exhibited a terminal half-life of 8-12 hours [1]. This established human PK profile is a significant advantage over less clinically characterized CCK-B antagonists, reducing uncertainty in translational study design and dose selection [2].

Clinical pharmacology Drug development Human pharmacokinetics

Optimal Research and Industrial Application Scenarios for L-365260


Gastrointestinal Pharmacology: Modeling Gastric Acid Secretion and Peptic Ulcer Disease

L-365260 is an ideal tool for in vivo studies of gastric acid secretion and peptic ulcer models, particularly those involving gastrin-dependent pathways. Its high potency (ED50 = 0.63 µmol/kg, i.v. for pentagastrin-stimulated acid secretion) and selectivity allow for clean dissection of CCK-B/gastrin receptor contributions to gastric physiology, as demonstrated in rat models where it suppressed acid secretion more potently than cimetidine [1]. Its ability to prevent cysteamine-induced duodenal ulcers with potency equivalent to cimetidine further supports its use in this application space [2].

Pain Research: Probing CCK-Opioid Interactions and Preventing Analgesic Tolerance

L-365260 is a critical reagent for investigating the role of CCK-B receptors in modulating opioid analgesia. Its unique ability to enhance morphine analgesia and prevent the development of morphine tolerance at low doses (0.2 mg/kg, s.c.) [1] makes it the compound of choice for studies aimed at understanding the physiological antagonism between CCK and opioid systems, a property not shared by CCK-A antagonists like L-365,031 or devazepide [2].

Oncology Research: Characterizing CCK-B/Gastrin Receptor Expression in Tumors

Tritiated L-365260 ([3H]L-365260) is a validated radioligand for quantifying and localizing CCK-B/gastrin receptor expression in cancer cells and tissues. Its high specificity and the 10-fold higher binding observed in human colon cancer compared to normal mucosa [1] make it an essential tool for studies exploring the role of gastrin as a growth factor in gastrointestinal malignancies [2].

Translational Research: Designing Clinical Studies with Known Human Pharmacokinetics

For researchers planning translational or clinical studies involving CCK-B receptor antagonism, L-365260 offers the distinct advantage of a pre-established human pharmacokinetic profile. Parameters such as a 1.25-hour tmax and an 8-12 hour half-life [1] provide a solid foundation for dose selection and regimen design, reducing the translational uncertainty associated with less characterized compounds [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-365260

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.